4-Ethylamino-3-nitro-benzoic acid ethyl ester
Overview
Description
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O4/c1-3-12-9-6-5-8 (11 (14)17-4-2)7-10 (9)13 (15)16/h5-7,12H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
The molecular weight of this compound is 238.24 .Scientific Research Applications
Understanding NO-Release Derivatives in Cirrhosis Treatment : A study on NCX-1000, a derivative designed to release nitric oxide (NO) for treating cirrhosis, revealed its safety but inefficacy in reducing portal pressure in cirrhosis patients. This indicates the complexity of designing effective derivatives for specific health conditions (A. Berzigotti et al., 2010).
Paraben Metabolism and Exposure : Research on the occurrence of parabens and their metabolites in humans underscores the widespread exposure to ester derivatives and the need for understanding their metabolism and implications for human health (Hua Zhang et al., 2020).
Markers of Alcohol Consumption : Studies on fatty acid ethyl esters (FAEEs) as markers for alcohol consumption illustrate the application of ester derivatives in forensic and clinical toxicology, offering insights into substance use and abuse (V. Auwärter et al., 2001).
Allergic Contact Dermatitis from Local Anesthetics : Research on reactions to ethyl chloride and benzocaine, both of which are derivatives of esters, shows the importance of understanding the allergenic potential of chemical compounds in medical and cosmetic applications (C. Jl et al., 2009).
n-3 Fatty Acids in Glucose Intolerance and Hypertriglyceridemia : The study of ethyl esters of n-3 fatty acids in patients with hypertriglyceridemia and glucose intolerance showcases the therapeutic potential of chemical esters in managing metabolic disorders (C. Sirtori et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(ethylamino)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-12-9-6-5-8(11(14)17-4-2)7-10(9)13(15)16/h5-7,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXVAPWRGKQKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395611 | |
Record name | 4-Ethylamino-3-nitro-benzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91182-00-2 | |
Record name | 4-Ethylamino-3-nitro-benzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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